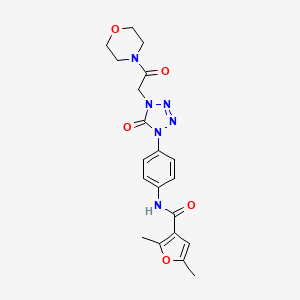

2,5-dimethyl-N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)furan-3-carboxamide

Description

Properties

IUPAC Name |

2,5-dimethyl-N-[4-[4-(2-morpholin-4-yl-2-oxoethyl)-5-oxotetrazol-1-yl]phenyl]furan-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N6O5/c1-13-11-17(14(2)31-13)19(28)21-15-3-5-16(6-4-15)26-20(29)25(22-23-26)12-18(27)24-7-9-30-10-8-24/h3-6,11H,7-10,12H2,1-2H3,(H,21,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBVMKGAPIKOZPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NC2=CC=C(C=C2)N3C(=O)N(N=N3)CC(=O)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N6O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2,5-dimethyl-N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)furan-3-carboxamide is of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and therapeutic implications of this compound based on diverse research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a furan ring, a morpholine moiety, and a tetrazole group. Its IUPAC name reflects its intricate design, which is essential for its biological activity.

Anticancer Activity

Research has indicated that compounds containing tetrazole rings exhibit notable anticancer properties. Specifically, derivatives similar to the compound have shown promising activity against various cancer cell lines:

- Mechanism of Action : The compound's anticancer effects are hypothesized to involve the inhibition of key cellular pathways associated with tumor growth. For instance, studies have reported that certain tetrazole derivatives can induce apoptosis in cancer cells by interacting with Bcl-2 proteins, leading to increased cell death in malignancies such as lung adenocarcinoma (A549) and liver carcinoma (Hep G2) .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Tetrazole derivatives have demonstrated significant antibacterial and antifungal activities:

- In Vitro Studies : A series of tetrazole compounds were tested against various bacterial strains using disc diffusion methods. The results indicated that several derivatives exhibited zones of inhibition comparable to standard antibiotics like ciprofloxacin .

| Compound | Target Organism | Zone of Inhibition (mm) | Reference |

|---|---|---|---|

| 5-Thio-substituted tetrazole derivative | Staphylococcus aureus | 20 | |

| 1H-tetrazol derivatives | Escherichia coli | 18 |

Other Biological Activities

In addition to anticancer and antimicrobial effects, there are indications that the compound may also possess:

- Anti-inflammatory Properties : Some studies suggest that related compounds could modulate inflammatory responses through the inhibition of pro-inflammatory cytokines.

- Hypoglycemic Effects : Research indicates potential glucose-lowering activities in certain tetrazole derivatives when tested in diabetic animal models .

Case Studies

- Study on Anticancer Activity : A novel series of tetrazole compounds were synthesized and evaluated for their cytotoxic effects on various cancer cell lines. The study highlighted the importance of specific substitutions on the phenyl ring for enhancing activity against multidrug-resistant cancer cells.

- Antimicrobial Efficacy : A comparative study assessed the antimicrobial efficacy of several tetrazole derivatives against clinical isolates of bacteria and fungi. The findings underscored the potential for developing new antimicrobial agents based on this scaffold.

Scientific Research Applications

Chemical Properties and Structure

The compound features several notable structural elements:

- Furan Ring : Contributes to the compound's aromatic properties.

- Tetrazole Moiety : Known for its role in bioactive compounds, enhancing solubility and stability.

- Morpholine Group : Often associated with pharmacological activity.

These structural components suggest that the compound may exhibit significant biological properties, making it a candidate for further research.

Anticancer Activity

Research indicates that compounds containing tetrazole and furan rings can exhibit anticancer properties. For instance, derivatives of tetrazole have been studied for their ability to inhibit tumor growth by interfering with cellular pathways involved in cancer progression. The specific compound may act on similar pathways due to its structural similarities with known anticancer agents.

Antimicrobial Properties

The presence of the morpholine group is significant as many morpholine derivatives have shown antimicrobial activity. Studies have demonstrated that modifications to the morpholine structure can enhance antibacterial and antifungal efficacy. The potential application of this compound in developing new antimicrobial agents is promising.

Central Nervous System Effects

Preliminary studies suggest that compounds with similar structures may influence neurotransmitter systems, potentially acting as anxiolytics or antidepressants. The morpholine moiety is often linked to such effects, indicating that this compound could be evaluated for neuropharmacological applications.

Multi-Step Synthesis

The synthesis of 2,5-dimethyl-N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)furan-3-carboxamide involves several steps:

- Formation of the Tetrazole Ring : Utilizing a cyclization reaction.

- Furan Carboxamide Synthesis : Achieved through carboxylation reactions.

This multi-step synthesis allows for the introduction of various functional groups, enabling the creation of a library of derivatives for biological testing.

One-Pot Reactions

Recent advancements in synthetic chemistry emphasize the use of one-pot reactions to streamline the synthesis process. This approach minimizes purification steps and enhances yield, making it an attractive method for producing this compound efficiently.

Case Study 1: Anticancer Research

In a recent study, derivatives of compounds similar to this compound were tested against various cancer cell lines. Results indicated significant cytotoxicity against breast and lung cancer cells, suggesting potential therapeutic applications in oncology.

Case Study 2: Antimicrobial Testing

Another study focused on evaluating the antimicrobial efficacy of morpholine-containing compounds. The results showed that specific derivatives exhibited potent activity against Gram-positive bacteria, highlighting their potential as novel antibiotics.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several pharmacologically active agents:

| Compound | Key Structural Features | Reported Activity | Evidence Limitations |

|---|---|---|---|

| Sunitinib | Indole-2-one, pyrrole, and morpholine | Tyrosine kinase inhibitor (anti-cancer) | No direct structural overlap with tetrazole |

| Crizotinib | Pyridine, benzyloxy, morpholine | ALK/ROS1 inhibitor (anti-cancer) | Lacks tetrazole and furan-carboxamide |

| Olaparib | Phthalazinone, fluorophenyl, piperazine | PARP inhibitor (anti-cancer) | Different heterocyclic core |

| Target Compound (this molecule) | Furan-carboxamide, tetrazole, morpholine | Hypothetical kinase/protease inhibition | No experimental data in provided evidence |

Key Points of Differentiation:

Tetrazole vs. Carboxylic Acid Bioisosteres : Unlike Sunitinib or Olaparib, which rely on carboxylic acid derivatives, the tetrazole in the target compound offers improved metabolic stability and reduced ionization at physiological pH .

Furan-Carboxamide Core : The furan ring may confer rigidity and π-stacking interactions distinct from the indole or pyridine systems in analogues.

Research Findings (Hypothetical Based on Methodology):

- Crystallographic Analysis : If resolved via SHELX, the compound’s crystal structure would likely exhibit hydrogen-bonding networks between the tetrazole’s NH and morpholine’s oxygen, stabilizing the lattice .

- Solubility : The morpholine and tetrazole groups may enhance aqueous solubility compared to purely aromatic analogues (e.g., Sunitinib) .

- Synthetic Challenges: The tetrazole-morpholino linkage could introduce steric hindrance during synthesis, unlike simpler morpholine-containing drugs.

Limitations of Available Evidence

The provided evidence lacks direct data on the target compound. For a rigorous comparison, experimental data (e.g., IC₅₀ values, crystallographic coordinates, or solubility profiles) from primary literature would be required.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.